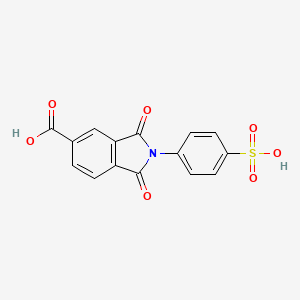
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a dioxoisoindoline core with a sulfophenyl group and a carboxylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with aniline in the presence of glacial acetic acid under a nitrogen atmosphere at elevated temperatures . The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then sulfonated to introduce the sulfophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the isoindoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The sulfophenyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, known for its use in the production of plasticizers and resins.
Sulfonamides: A class of compounds with similar sulfonate groups, widely used as antibiotics and in other medicinal applications.
Uniqueness
This compound stands out due to its unique combination of a dioxoisoindoline core and a sulfophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
481054-38-0 |
|---|---|
Molecular Formula |
C15H9NO7S |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1,3-dioxo-2-(4-sulfophenyl)isoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H9NO7S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(5-3-9)24(21,22)23/h1-7H,(H,19,20)(H,21,22,23) |
InChI Key |
UUNUFUZOIMFBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















